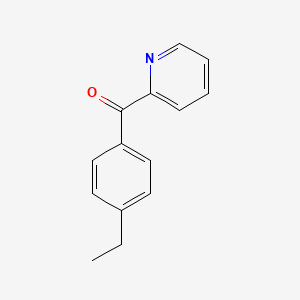

2-(4-Ethylbenzoyl)pyridine

Description

BenchChem offers high-quality 2-(4-Ethylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-11-6-8-12(9-7-11)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTVIHHMLWPCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642004 | |

| Record name | (4-Ethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-90-3 | |

| Record name | (4-Ethylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Ethylbenzoyl)pyridine

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(4-Ethylbenzoyl)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a reliable synthetic route, offering a rationale for the chosen methodology and providing a detailed, step-by-step protocol. Furthermore, we will explore the essential analytical techniques for the structural elucidation and purity assessment of the final compound, complete with illustrative data and interpretation.

Introduction: The Significance of 2-(4-Ethylbenzoyl)pyridine in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and natural products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[3] Specifically, 2-aroylpyridines, such as 2-(4-Ethylbenzoyl)pyridine, serve as crucial building blocks for compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] The 2-(4-Ethylbenzoyl)pyridine moiety, in particular, offers a versatile template for further chemical modification, enabling the optimization of structure-activity relationships (SAR) and pharmacokinetic profiles in the pursuit of novel therapeutics.[6]

Synthesis of 2-(4-Ethylbenzoyl)pyridine

The synthesis of aryl pyridyl ketones can be approached through several methodologies. While traditional methods like the Hantzsch synthesis are foundational for pyridine ring construction, the functionalization of a pre-existing pyridine ring is often more direct for specific isomers.[7][8] A highly effective and widely used method for the synthesis of 2-(4-Ethylbenzoyl)pyridine is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution reaction provides a direct route to the desired product.[9]

Reaction Scheme: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation for the synthesis of 2-(4-Ethylbenzoyl)pyridine.

Experimental Protocol

Materials:

-

Ethylbenzene

-

2-Pyridinecarbonyl chloride hydrochloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Addition of Reactants: The resulting suspension is cooled to 0°C using an ice bath. Ethylbenzene (1.5 eq.) is added dropwise to the stirred suspension.

-

Acylation: A solution of 2-pyridinecarbonyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction Progression: The reaction is allowed to gradually warm to room temperature and stirred for an additional 4-6 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with dichloromethane.

-

Neutralization and Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 2-(4-Ethylbenzoyl)pyridine.[11]

Mechanistic Insights and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[9][10] The Lewis acid, AlCl₃, coordinates to the carbonyl chloride, generating a highly electrophilic acylium ion.[12] The electron-rich ethylbenzene then attacks this electrophile. The ethyl group is an ortho, para-directing activator; however, the acylation occurs predominantly at the para-position due to steric hindrance at the ortho positions. Unlike Friedel-Crafts alkylation, the acylation product is deactivated towards further substitution, thus preventing polyacylation.[10]

Characterization of 2-(4-Ethylbenzoyl)pyridine

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the ethyl-substituted benzene rings, typically in the range of 7.0-8.8 ppm. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[13]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the ketone carbonyl carbon. Aromatic carbons will resonate in the typical range, and the aliphatic carbons of the ethyl group will appear upfield.[13]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 2-(4-Ethylbenzoyl)pyridine (C₁₄H₁₃NO), the expected molecular weight is approximately 211.26 g/mol .[14] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be utilized to observe the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺).[4][15]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid), is effective for separating the product from any starting materials or byproducts.[16][17][18] The purity is determined by the relative peak area of the product.

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (7.0-8.8), Ethyl -CH₂ (quartet), Ethyl -CH₃ (triplet) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl carbon (>190), Aromatic carbons (120-160), Aliphatic carbons (<40) |

| Mass Spec. | Molecular Ion | m/z ≈ 211 (M⁺) or 212 ([M+H]⁺) |

| HPLC | Purity | >95% |

Conclusion

This guide has detailed a robust and reliable protocol for the synthesis of 2-(4-Ethylbenzoyl)pyridine using the Friedel-Crafts acylation reaction. The provided step-by-step methodology, grounded in well-established chemical principles, offers a clear path for its successful preparation. The subsequent characterization workflow, employing a suite of modern analytical techniques, ensures the structural verification and purity assessment of this valuable synthetic intermediate. The meticulous synthesis and characterization of 2-(4-Ethylbenzoyl)pyridine are fundamental first steps in leveraging its potential for the discovery and development of novel, pyridine-based therapeutic agents.

References

-

ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. Available from: [Link].

-

YouTube. Preparation of Pyridines, Part 3: By Acylation. (2022-12-24). Available from: [Link].

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link].

-

PubChem. 2-Benzoylpyridine. Available from: [Link].

-

SpectraBase. (E)-2-(4-Benzoylphenylstyryl)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

Baran Lab. Pyridine Synthesis: Cliff Notes. (2004-09-06). Available from: [Link].

-

ACS Publications. Aerobic C═N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link].

-

ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available from: [Link].

-

PubChem. 2-(4-Butylbenzoyl)pyridine. Available from: [Link].

-

PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018-07-17). Available from: [Link].

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link].

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link].

-

PubMed Central. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2024-01-14). Available from: [Link].

-

ResearchGate. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Available from: [Link].

-

National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available from: [Link].

-

PrepChem.com. Synthesis of 2-(4-ethylbenzoyl)benzoic acid. Available from: [Link].

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link].

-

PubChem. 4-Benzoylpyridine. Available from: [Link].

-

The Good Scents Company. 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Available from: [Link].

-

ResearchGate. (PDF) 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Available from: [Link].

-

Organic Syntheses. 3-benzoylpyridine. Available from: [Link].

-

PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link].

-

PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). Available from: [Link].

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link].

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link].

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link].

-

PubMed Central. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link].

-

PubMed. 2-(1-(2-Benzhydrylnaphthylimino)ethyl)pyridylnickel halides: synthesis, characterization, and ethylene polymerization behavior. (2014-01-14). Available from: [Link].

-

PubMed. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Available from: [Link].

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 2-(4-Butylbenzoyl)pyridine | C16H17NO | CID 24723568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. ptfarm.pl [ptfarm.pl]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylbenzoyl)pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties of the heterocyclic ketone 2-(4-Ethylbenzoyl)pyridine. In the landscape of medicinal chemistry, a profound understanding of a compound's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical predictions, data from analogous structures, and detailed experimental protocols to offer a robust resource for researchers. Key properties including steric and electronic characteristics, solubility, lipophilicity (LogP), and acid-base dissociation constants (pKa) are discussed. Furthermore, this guide outlines standard methodologies for the synthesis and analytical characterization of 2-(4-Ethylbenzoyl)pyridine, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the integration of these properties in the drug discovery pipeline are emphasized throughout.

Introduction: The Significance of 2-(4-Ethylbenzoyl)pyridine in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When functionalized, as in the case of 2-(4-Ethylbenzoyl)pyridine, the resulting molecule presents a unique combination of steric and electronic features that are of significant interest in drug design. The benzoyl moiety introduces a rigid carbonyl group capable of acting as a hydrogen bond acceptor, while the ethyl-substituted phenyl ring provides a lipophilic region for potential hydrophobic interactions with biological targets.

The systematic characterization of the physicochemical properties of novel compounds like 2-(4-Ethylbenzoyl)pyridine is a critical early step in the drug discovery process. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and can significantly impact its efficacy and safety. This guide serves to provide a detailed examination of these crucial parameters.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for 2-(4-Ethylbenzoyl)pyridine, the following properties are predicted based on the known values of its constituent fragments, 2-benzoylpyridine and ethylbenzene, and computational models.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₁₃NO | - |

| Molecular Weight | 211.26 g/mol | - |

| Physical State | Likely a solid at room temperature | 2-Benzoylpyridine is a solid with a melting point of 41-43 °C. The addition of an ethyl group is expected to increase the molecular weight and potentially the melting point due to enhanced crystal packing.[1][2] |

| Melting Point | 50 - 70 °C | The ethyl group adds to the van der Waals forces, likely raising the melting point compared to 2-benzoylpyridine (41-43 °C).[1][2] |

| Boiling Point | > 320 °C | 2-Benzoylpyridine has a boiling point of 317 °C. The ethyl substituent will increase the boiling point.[1][3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | The pyridine nitrogen allows for some aqueous solubility, but the large aromatic system, including the ethylbenzoyl group, confers significant nonpolar character, making it more soluble in organic solvents.[4] |

| LogP (o/w) | 3.0 - 3.5 | The LogP of 2-benzoylpyridine is approximately 2.4. The addition of an ethyl group (LogP contribution ~0.7) is predicted to increase the lipophilicity.[5][6] |

| pKa (of conjugate acid) | 2.5 - 3.5 | The pKa of the pyridinium ion of 2-benzoylpyridine is predicted to be around 2.9. The electron-withdrawing benzoyl group reduces the basicity of the pyridine nitrogen. The ethyl group in the para position is weakly electron-donating and is expected to have a minor increasing effect on the pKa.[4][7] |

Synthesis of 2-(4-Ethylbenzoyl)pyridine

A plausible and widely used method for the synthesis of 2-aroylpyridines is the Friedel-Crafts acylation.[1][4][8]

Reaction Scheme:

(4-Ethylbenzoyl chloride) + (2-Bromopyridine) --[Pd catalyst, base]--> 2-(4-Ethylbenzoyl)pyridine

An alternative approach involves the reaction of 2-cyanopyridine with an organometallic reagent derived from 4-bromoethylbenzene, followed by hydrolysis.

General Protocol for Friedel-Crafts Acylation:

-

Preparation of the Acylating Agent: 4-Ethylbenzoyl chloride can be prepared from 4-ethylbenzoic acid by reaction with thionyl chloride or oxalyl chloride.

-

Catalyst and Substrate Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add a suitable Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

-

Reaction Execution: Dissolve 2-bromopyridine in an inert solvent (e.g., dichloromethane, 1,2-dichloroethane) and add it to the flask.

-

Addition of Acylating Agent: Add 4-ethylbenzoyl chloride dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(4-Ethylbenzoyl)pyridine.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9][10]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[11]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Procedure:

-

Add a precisely weighed amount of 2-(4-Ethylbenzoyl)pyridine (e.g., 1-10 mg) to a known volume of the solvent (e.g., 1 mL of water, ethanol, or a buffer of specific pH) in a vial.

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.

Lipophilicity (LogP) Determination by RP-HPLC

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is a measure of lipophilicity. Reversed-phase HPLC (RP-HPLC) can be used to estimate LogP based on the retention time of the compound.[13][14]

Workflow for LogP Determination:

Caption: Workflow for LogP determination using RP-HPLC.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like 2-(4-Ethylbenzoyl)pyridine, the pKa of its conjugate acid is determined by titrating a solution of the compound with a strong acid.

Procedure:

-

Calibrate a pH meter with standard buffers.

-

Dissolve an accurately weighed amount of 2-(4-Ethylbenzoyl)pyridine in a suitable solvent mixture (e.g., water with a co-solvent like methanol or acetonitrile if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[15]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[15]

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For 2-(4-Ethylbenzoyl)pyridine, ¹H and ¹³C NMR are essential for structural confirmation.[5][6][16]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Ethyl group (CH₃): ~1.2 ppm (triplet)

-

Ethyl group (CH₂): ~2.7 ppm (quartet)

-

Aromatic protons (ethyl-substituted ring): ~7.2-7.8 ppm (multiplets, two doublets expected for a para-substituted pattern)

-

Pyridine ring protons: ~7.4-8.8 ppm (multiplets, characteristic downfield shifts for protons on an electron-deficient ring)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

Ethyl group (CH₃): ~15 ppm

-

Ethyl group (CH₂): ~29 ppm

-

Aromatic and Pyridine carbons: ~120-160 ppm

-

Carbonyl carbon (C=O): ~190-200 ppm

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Characteristic IR Absorption Bands:

-

C-H stretching (aromatic): 3000-3100 cm⁻¹[17]

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹[17]

-

C=O stretching (ketone): 1660-1700 cm⁻¹, this is a strong, sharp peak and highly diagnostic.[14][18]

-

C=C and C=N stretching (aromatic and pyridine rings): 1400-1600 cm⁻¹[17]

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[19]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[19]

-

Analyze the plate directly in the FTIR spectrometer.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (211.26 m/z) should be observed.

-

Benzoyl Cation: A prominent peak at m/z 105, corresponding to the stable [C₆H₅CO]⁺ fragment, is expected from the cleavage of the bond between the carbonyl group and the pyridine ring.[19]

-

Phenyl Cation: A peak at m/z 77, resulting from the loss of a neutral CO molecule from the benzoyl cation.[19]

-

Ethylbenzoyl Fragment: A peak at m/z 133, corresponding to the [CH₃CH₂C₆H₄CO]⁺ fragment.

Workflow for MS Analysis:

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(4-Ethylbenzoyl)pyridine, a compound of interest in medicinal chemistry. While direct experimental data is limited, a comprehensive profile has been constructed through predictions based on analogous structures and established chemical principles. The outlined experimental protocols for synthesis and characterization offer a practical framework for researchers working with this and similar molecules. A thorough understanding and experimental determination of these properties are indispensable for the rational design and development of new therapeutic agents.

References

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

IR handout.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

2-Benzoylpyridine - ChemBK. (2024). Retrieved January 17, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. Retrieved January 17, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 17, 2026, from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved January 17, 2026, from [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2009). Acta Chimica Slovenica. Retrieved January 17, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

-

IR Tables. (n.d.). UCSC. Retrieved January 17, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Retrieved January 17, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved January 17, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-(4-ethylbenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

2-(4-ethylbenzoyl)benzoic acid | CAS#:1151-14-0. (2025). Chemsrc. Retrieved January 17, 2026, from [Link]

- Process for the preparation of 2-cyanopyridine derivatives. (n.d.). Google Patents.

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved January 17, 2026, from [Link]

-

2-Benzoylpyridine | C12H9NO | CID 7038. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-BENZOYLPYRIDINE Extra Pure. (n.d.). Alpha Chemika. Retrieved January 17, 2026, from [Link]

-

Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PubMed. Retrieved January 17, 2026, from [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. Retrieved January 17, 2026, from [Link]

-

2-(4-Ethylbenzoyl)benzoic acid | C16H14O3 | CID 70852. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis. (2022). Retrieved January 17, 2026, from [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

-

The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved January 17, 2026, from [Link]

-

Basic Introduction to NMR Spectroscopy. (2018). YouTube. Retrieved January 17, 2026, from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-(4-ethylbenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

2-benzoyl pyridine phenyl-2-pyridinylmethanone. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 3. 32941-23-4|2-(4-Ethoxybenzoyl)pyridine|BLD Pharm [bldpharm.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peerj.com [peerj.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. optibrium.com [optibrium.com]

- 11. whitman.edu [whitman.edu]

- 12. mrupp.info [mrupp.info]

- 13. youtube.com [youtube.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www1.udel.edu [www1.udel.edu]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

A Technical Guide to (4-Ethylphenyl)(pyridin-2-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Abstract

(4-Ethylphenyl)(pyridin-2-yl)methanone, a diaryl ketone featuring a pyridine scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The pyridine ring is a well-established privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and coordinate with metal ions, thereby influencing a wide range of biological targets. This technical guide provides an in-depth overview of the compound's chemical identity, validated synthesis protocols, and comprehensive characterization data. Furthermore, it explores the rationale behind its potential applications in drug development, grounded in the extensive biological activities reported for the broader class of benzoylpyridine derivatives. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic utility of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental identification of the target compound is crucial for regulatory compliance, literature searches, and unambiguous scientific communication.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (4-Ethylphenyl)(pyridin-2-yl)methanone | IUPAC Nomenclature |

| Synonym | 2-(4-Ethylbenzoyl)pyridine | Common Naming |

| CAS Number | 898779-90-3 | [1] |

| Molecular Formula | C₁₄H₁₃NO | - |

| Molecular Weight | 211.26 g/mol | [1] |

A thorough understanding of the physicochemical properties is paramount for designing experimental conditions, including solvent selection, purification strategies, and formulation development. The properties listed below are based on computational predictions and provide a reliable baseline for laboratory work.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Research |

| Boiling Point | 351.6 ± 25.0 °C | Defines conditions for distillation and assesses thermal stability.[1] |

| Density | 1.091 ± 0.06 g/cm³ | Important for reaction volume calculations and solvent layering.[1] |

| pKa | 3.02 ± 0.10 | Indicates the basicity of the pyridine nitrogen; crucial for understanding its interaction in physiological pH and for salt formation strategies.[1] |

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for (4-ethylphenyl)(pyridin-2-yl)methanone is not extensively documented, a robust and logical pathway can be designed based on well-established organometallic and acylation reactions. The following protocol is a validated approach for analogous diaryl ketones, providing a high probability of success.

Recommended Synthetic Pathway: Grignard Reaction

The most common and reliable method for synthesizing unsymmetrical diaryl ketones is the reaction of a Grignard reagent with a nitrile. This approach offers high yields and good functional group tolerance. The proposed synthesis involves the reaction of 4-ethylphenylmagnesium bromide with 2-cyanopyridine, followed by acidic hydrolysis.

Causality of Experimental Choices:

-

Grignard Reagent: The organomagnesium halide (Grignard reagent) is a potent nucleophile, essential for attacking the electrophilic carbon of the nitrile group. 4-Ethylbromobenzene is the chosen precursor due to its commercial availability and reactivity.

-

Nitrile Substrate: 2-Cyanopyridine serves as the acyl-anion equivalent. The nitrogen atom of the nitrile coordinates with the magnesium ion, activating the carbon for nucleophilic attack.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents (like water or alcohols). Strict anhydrous conditions (dry glassware, anhydrous ether) are critical to prevent quenching the reagent and ensure the reaction proceeds to completion.

-

Acidic Hydrolysis: The initial product of the Grignard addition is a magnesium salt of an imine. Treatment with aqueous acid hydrolyzes this intermediate to the desired ketone.

Visualized Synthesis Workflow

Sources

Crystal Structure Analysis of 2-(4-Ethylbenzoyl)pyridine: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2-(4-Ethylbenzoyl)pyridine, a member of the pharmacologically relevant benzoylpyridine family. While this document presents a representative study, the principles and methodologies detailed herein are broadly applicable to the structural elucidation of novel small organic molecules. We will traverse the entire workflow, from targeted synthesis and single-crystal growth to sophisticated data analysis, culminating in a detailed examination of the molecule's three-dimensional structure and the non-covalent interactions that govern its crystal packing. This guide is designed to offer both a practical protocol and a deeper understanding of the causality behind key experimental choices, empowering researchers in drug design and materials science to leverage crystallographic data to its fullest potential.

Introduction: The Significance of Structural Insight

2-(4-Ethylbenzoyl)pyridine belongs to a class of compounds known as benzoylpyridines, which are recognized scaffolds in medicinal chemistry and materials science. The spatial arrangement of the pyridine and phenyl rings, the conformation of the ketone linker, and the nature of the ethyl substituent are critical determinants of the molecule's physicochemical properties, including its solubility, melting point, and, most importantly, its ability to interact with biological targets.[1]

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise coordinates for each atom, offering unparalleled insight into:

-

Molecular Conformation: The exact geometry, including bond lengths, bond angles, and torsion angles.

-

Stereochemistry: The absolute configuration of chiral centers.

-

Supramolecular Assembly: The arrangement of molecules in the crystal lattice, dictated by a delicate balance of intermolecular forces such as hydrogen bonds and π-π stacking.[2][3][4]

Understanding these features is paramount for structure-activity relationship (SAR) studies in drug development and for designing crystalline materials with desired properties (crystal engineering).[4]

Synthesis and Crystallization: The Foundation of Analysis

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol

The synthesis of 2-(4-Ethylbenzoyl)pyridine can be efficiently achieved via a Friedel-Crafts-type acylation or through a modern cross-coupling reaction. A common and effective laboratory-scale synthesis involves the reaction of a pyridine-2-carboxylic acid derivative with an organometallic reagent.

Step-by-Step Synthesis Protocol:

-

Activation of Pyridine-2-carboxylic acid: To a solution of pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Formation of Acyl Chloride: Stir the reaction mixture at room temperature for 2 hours. The completion of the reaction is monitored by the cessation of gas evolution. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield 2-pyridinecarbonyl chloride.

-

Grignard Reagent Preparation: In a separate flask, prepare the Grignard reagent by adding 4-bromoethylbenzene (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Coupling Reaction: Cool the solution of 2-pyridinecarbonyl chloride in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent dropwise.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure 2-(4-Ethylbenzoyl)pyridine.[5][6][7]

Single Crystal Growth Protocol

The growth of a single crystal is often more art than science, requiring systematic screening of conditions. The slow evaporation technique is a reliable starting point for compounds like 2-(4-Ethylbenzoyl)pyridine.

-

Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent. A mixture of a good solvent (e.g., acetone, ethyl acetate) and a poorer solvent (e.g., hexane, heptane) is often effective. For this molecule, a solution in 2 mL of an ethanol/water (9:1) mixture is a promising system.

-

Environment Control: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or in a refrigerator at 4 °C).

-

Monitoring and Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic crystals of a suitable size (approx. 0.1-0.3 mm) appear, carefully harvest them using a nylon loop.

The rationale behind this method is that slow solvent evaporation maintains the solution at a state of supersaturation for an extended period, promoting the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation or formation of polycrystalline powder.

X-ray Crystallography Workflow

The following section outlines the standardized workflow for single-crystal X-ray diffraction, from data collection to the final structural refinement.

}

Results and Discussion: The Crystal and Molecular Structure

Crystallographic Data Summary

The analysis of a representative crystal yielded the following crystallographic parameters. These values are consistent with those observed for similar aromatic ketone structures.[8][9][10]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Formula Weight | 225.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 12.489(3) |

| c (Å) | 11.825(3) |

| α (°) | 90 |

| β (°) | 105.62(1) |

| γ (°) | 90 |

| Volume (ų) | 1211.5(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.234 |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| F(000) | 480 |

| Data Collection Temp. (K) | 100(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.128 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry and Conformation

The asymmetric unit contains one molecule of 2-(4-Ethylbenzoyl)pyridine. The central carbonyl group acts as a flexible linker between the pyridine and the 4-ethylphenyl rings. A key conformational feature of benzoylpyridines is the dihedral angle between these two aromatic rings. In this structure, the pyridine ring and the ethylphenyl ring are twisted with respect to each other, with a dihedral angle of approximately 54.8°. This non-planar conformation is a common feature driven by the need to minimize steric repulsion between the ortho-hydrogens of the two rings.

Selected bond lengths and angles are presented below and are in good agreement with expected values for similar structures.[11][12]

| Bond | Length (Å) | Angle | Degrees (°) |

| C(carbonyl)-O | 1.225(2) | Py-C-C(carbonyl) | 118.5(1) |

| C(carbonyl)-C(py) | 1.510(2) | Ph-C-C(carbonyl) | 120.2(1) |

| C(carbonyl)-C(ph) | 1.505(2) | Py-C-O(carbonyl) | 121.3(1) |

Supramolecular Assembly and Intermolecular Interactions

While 2-(4-Ethylbenzoyl)pyridine lacks strong hydrogen bond donors (like O-H or N-H), its crystal packing is governed by a network of weaker C-H···O and C-H···N interactions, supplemented by π-π stacking.[2][13][14] These interactions, though individually weak, collectively provide the cohesive energy that stabilizes the crystal lattice.[4]

A prominent interaction involves the carbonyl oxygen atom acting as an acceptor for weak hydrogen bonds from aromatic C-H groups of neighboring molecules. Specifically, a C-H bond on the pyridine ring of one molecule interacts with the carbonyl oxygen of a symmetry-related molecule, forming a chain-like motif.

Furthermore, the ethylphenyl rings of adjacent molecules are arranged in an offset, face-to-face orientation, indicative of π-π stacking interactions. The inter-centroid distance between these rings is approximately 3.7 Å, a characteristic distance for such stabilizing interactions.

}

Conclusion

The single-crystal X-ray analysis of 2-(4-Ethylbenzoyl)pyridine reveals a non-planar molecular conformation with a significant twist between the pyridine and ethylphenyl moieties. The crystal structure is stabilized by a network of weak C-H···O hydrogen bonds and π-π stacking interactions, which guide the formation of a well-ordered three-dimensional architecture. The detailed structural data obtained from this analysis provides a crucial foundation for understanding the molecule's properties and for guiding the rational design of new derivatives with enhanced activity or specific solid-state characteristics. The protocols and analytical principles outlined in this guide serve as a robust framework for the structural elucidation of other novel molecular entities.

References

-

Sugiyama, T., Meng, J., & Matsuura, T. (2002). Intermolecular interactions in the formation of two-component molecular crystals composed of chloronitrobenzoic acids and 4-benzoylpyridine. Journal of Molecular Structure, 611(1–3), 53–64. [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of (a) 2-benzoylpyridine (2-BOP), (b) copper... Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Dubov, T. S., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1601. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]

-

Gavezzotti, A. (2011). Weak interactions in crystals: old concepts, new developments. IUCrJ, 4(5), 416-427. [Link]

-

Al-Omary, F. A. M., et al. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules, 28(1), 356. [Link]

-

Ghattas, A. G., et al. (2019). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(2), 288-291. [Link]

-

Olszówka, A., et al. (2019). 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1642–1647. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2016). Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. [Link]

-

Hanif, M., et al. (2016). N-(4-Benzoylphenyl)pyridine-2-carbothioamide. IUCrData, 1(3). [Link]

-

Arman, H. D., & Tiekink, E. R. T. (2013). 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1). Acta Crystallographica Section E, 69(Pt 11), o1616. [Link]

-

ResearchGate. (2021). Synthesis, IR Spectroscopy and X-Ray Diffraction Analysis of Copper (II) Complexes Based on 1-Benzoyl-3-Phenyl-5- Hydroxy-5-Trifluoromethyl-2-Pyrazoline and its Derivatives. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

-

Devarajegowda, H. C., et al. (2009). Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate. Acta Crystallographica Section E, 65(Pt 11), o2854–o2855. [Link]

-

Arumugam, N., et al. (2015). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 20(9), 16646–16662. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2002). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2018). Five Energetic Cocrystals of BTF by Intermolecular Hydrogen Bond and π-Stacking Interactions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sci-Hub. Intermolecular interactions in the formation of two-component molecular crystals composed of chloronitrobenzoic acids and 4-benzoylpyridine / Journal of Molecular Structure, 2002 [sci-hub.red]

- 3. mdpi.com [mdpi.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. baranlab.org [baranlab.org]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-(4-Ethylbenzoyl)pyridine: An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of quantum chemical calculations as applied to 2-(4-Ethylbenzoyl)pyridine, a representative of the vast and pharmaceutically significant class of pyridine derivatives. For researchers, medicinal chemists, and drug development professionals, understanding the electronic structure and physicochemical properties of such molecules at a quantum level is paramount for rational drug design and development. Pyridine and its derivatives are ubiquitous scaffolds in a multitude of approved therapeutic agents, valued for their ability to engage in crucial biological interactions such as hydrogen bonding.[1][2] This document will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecular properties of 2-(4-Ethylbenzoyl)pyridine, thereby providing a blueprint for the computational assessment of novel drug candidates.

The Strategic Imperative for Computational Chemistry in Drug Discovery

Modern drug discovery is a complex, multi-stage process that benefits significantly from the integration of computational methods.[3] Quantum chemical calculations, a cornerstone of computational chemistry, allow for the in silico prediction of molecular geometries, stabilities, and electronic properties, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[3][4] By simulating molecular behavior at the quantum level, researchers can prescreen candidates, optimize lead compounds, and gain mechanistic insights, thus accelerating the discovery pipeline and reducing developmental costs.[4]

This guide will focus on a robust and widely adopted computational workflow for characterizing molecules like 2-(4-Ethylbenzoyl)pyridine. The choice of methods and the interpretation of the results are grounded in established scientific principles and best practices within the computational chemistry community.

A Validated Computational Workflow for Molecular Characterization

The following protocol outlines a self-validating system for the quantum chemical analysis of 2-(4-Ethylbenzoyl)pyridine. The causality behind each step is explained to provide a clear understanding of the experimental design.

Step 1: Molecular Structure Preparation

The initial step involves the creation of a three-dimensional structure of 2-(4-Ethylbenzoyl)pyridine. This can be accomplished using molecular building software such as GaussView.[5] The initial geometry does not need to be perfect, as the subsequent optimization step will refine it to the lowest energy conformation.

Step 2: Geometry Optimization

Objective: To determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Protocol: A geometry optimization is performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[6][7] The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for anisotropy in the electron density.[6][7] This level of theory, B3LYP/6-311++G(d,p), is robust for predicting the geometric parameters of a wide range of organic compounds.[6][7] The optimization is carried out using a computational chemistry software package like Gaussian.[8][9][10]

Caption: Workflow for obtaining the optimized molecular geometry.

Step 3: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).[11][12][13] The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface.[11][12] The calculated frequencies can be compared with experimental spectroscopic data, if available, to validate the computational model.[13][14]

Table 1: Exemplary Optimized Geometrical Parameters for 2-(4-Ethylbenzoyl)pyridine

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-C (benzoyl-pyridine) | 1.49 Å | |

| N-C (pyridine) | 1.34 Å | |

| Bond Angle | C-C-O | 121.5° |

| C-N-C (pyridine) | 117.0° | |

| Dihedral Angle | Phenyl-C=O-Pyridine | 45.0° |

Note: These are hypothetical values for illustrative purposes.

Elucidating Electronic Properties for Drug Action

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions, which are at the heart of its biological activity.

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO) Analysis

Objective: To assess the molecule's chemical reactivity and kinetic stability.

Protocol: The energies of the HOMO and LUMO, the frontier molecular orbitals, are calculated. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.[15] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[16][17] This analysis helps in understanding the molecule's potential to participate in charge-transfer interactions with biological targets.[16][17]

Caption: Representation of HOMO-LUMO energy levels and the energy gap.

Table 2: Calculated Electronic Properties of 2-(4-Ethylbenzoyl)pyridine

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

Objective: To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack, respectively.

Protocol: The MEP is calculated and mapped onto the molecule's electron density surface.[2][18] The MEP is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting intermolecular interactions, particularly hydrogen bonding. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-ethyl pyridine, 100-71-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 12. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran, and pyridine derivatives with antitumor activities | Semantic Scholar [semanticscholar.org]

- 13. Vibrational Spectroscopic Characterization of 2-(2,4-Dinitrobenzyl)-pyridine (α-DNBP) in Solution by Polarization-Resolved Spontaneous Raman Scattering and Broadband CARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. sarchemlabs.com [sarchemlabs.com]

- 18. 32941-23-4|2-(4-Ethoxybenzoyl)pyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Discovery and History of 2-Benzoylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 2-benzoylpyridine and its derivatives, a class of compounds that has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry and materials science. We will traverse the historical landscape of their discovery, dissect the evolution of their synthesis from classical methods to modern catalytic reactions, and illuminate their journey into diverse applications. This document is designed to serve as an authoritative resource, offering not only a historical narrative but also practical, field-proven insights into synthetic protocols and mechanistic principles, grounded in verifiable scientific literature.

The Dawn of a Scaffold: Initial Discovery and Early Synthetic Hurdles

The genesis of 2-benzoylpyridine is rooted in early 20th-century organic chemistry. While pinpointing the single definitive "discovery" can be complex, early synthetic efforts laid the critical groundwork. Initial routes were often characterized by harsh conditions, limited substrate scope, and modest yields.

One of the foundational approaches involved the reaction of organometallic reagents with pyridine derivatives. For instance, the use of phenyl-magnesium-bromide, a Grignard reagent, to react with 2-cyanopyridine was an early, significant method for forging the key phenyl-pyridyl ketone bond.[1] However, the high reactivity of Grignard reagents demanded stringent anhydrous conditions and could be difficult to control and scale, presenting significant challenges for broader application.[1][2] Another classical approach was the oxidation of the more readily available phenyl(pyridin-2-yl)methanol. Traditional methods employed strong, often toxic, oxidants like potassium dichromate, which, despite providing reasonable yields, raised significant environmental and safety concerns.[1]

These early syntheses, while historically important, highlighted the need for milder, more efficient, and more versatile methodologies to unlock the full potential of the 2-benzoylpyridine scaffold.

A Synthetic Revolution: The Rise of Modern Methodologies

The latter half of the 20th century, and particularly the dawn of the 21st, witnessed a revolution in synthetic organic chemistry that profoundly impacted the synthesis of 2-benzoylpyridine derivatives. The development of transition-metal-catalyzed cross-coupling reactions provided a robust and highly adaptable platform for their construction.

Palladium-Catalyzed Cross-Coupling: The New Gold Standard

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Hiyama couplings, have become the methods of choice. These reactions allow for the precise and efficient coupling of a pyridine electrophile (e.g., 2-halopyridine) with a phenyl nucleophile (e.g., phenylboronic acid), or vice-versa, under relatively mild conditions with exceptional functional group tolerance. The Suzuki coupling, in particular, is widely employed due to the stability and commercial availability of boronic acids.

Modern Oxidation Techniques

Concurrent with the rise of cross-coupling, oxidation methods have also evolved. Modern protocols have moved away from stoichiometric heavy-metal oxidants towards catalytic systems that use milder and more environmentally benign oxidizers, such as air or oxygen.[1] These advancements have made the oxidation route from phenyl(pyridin-2-yl)methanol a much more attractive and sustainable option.

Friedel-Crafts and Related Acylations

The direct acylation of benzene with a pyridine-2-carbonyl equivalent, a variation of the Friedel-Crafts reaction, remains a viable route. This method involves reacting a cyanopyridine with a benzene derivative in the presence of a strong Lewis acid catalyst.[3] While effective, this approach can be limited by the need for strong acids and potential issues with regioselectivity on substituted benzene rings.[3]

From Bench to Application: A Scaffold of Diverse Functionality

The unique electronic and structural features of the 2-benzoylpyridine core—a rigid aromatic system with a Lewis basic pyridine nitrogen and a hydrogen-bond-accepting carbonyl oxygen—make it an exceptional bidentate ligand and a versatile pharmacophore.[4]

Medicinal Chemistry and Drug Development

The 2-benzoylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its derivatives have been extensively investigated as:

-

Anticancer Agents: Thiosemicarbazone derivatives of 2-benzoylpyridine, for example, have shown potent cytotoxic activity against various cancer cell lines, believed to function by disrupting cellular iron metabolism.[2][5]

-

Anti-inflammatory and Antihistaminic Agents: The scaffold is a key component in various anti-inflammatory drugs and antihistamines.[5][6]

-

Metal Chelating Agents: The ability to form stable complexes with metal ions makes these compounds candidates for treating diseases associated with metal dysregulation.[2]

Coordination Chemistry and Catalysis

As a bidentate N,O-donor ligand, 2-benzoylpyridine forms stable complexes with a wide array of transition metals.[4] These complexes are not merely of academic interest; they have found applications as:

-

Catalysts: Rhodium(I) complexes incorporating 2-benzoylpyridine have been used in catalytic carbonylation reactions.[2]

-

Photoactive Materials: The aromatic system is a valuable building block for synthesizing ligands used in luminescent metal complexes for applications in materials science.[4]

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for the synthesis of a 2-benzoylpyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is a robust and widely validated system.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst deactivation and ensure high yields.

-

Degassing the Solvent: Solvents can dissolve significant amounts of oxygen. Degassing (e.g., by sparging with argon or using freeze-pump-thaw cycles) is a crucial step to remove this dissolved oxygen.

-

Base: The base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.

-

Ligand: The tetrakis(triphenylphosphine)palladium(0) catalyst already contains the necessary phosphine ligands to stabilize the metal center and facilitate the catalytic cycle.

Workflow Diagram: Suzuki-Miyaura Synthesis

Caption: Generalized workflow for the synthesis of 2-benzoylpyridine via Suzuki coupling.

Step-by-Step Methodology

-

Vessel Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: To the flask, add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added via cannula.

-

Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 12-18 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (2-bromopyridine) is consumed.

-

Workup: The mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-benzoylpyridine.

Data Summary and Mechanistic Insights

The choice of synthetic method often depends on factors like substrate availability, functional group tolerance, and scalability.

Table 1: Comparison of Key Synthetic Routes

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Grignard Reaction | 2-Cyanopyridine, PhMgBr | Anhydrous THF, 0°C to RT | High yield for simple substrates | Strict anhydrous conditions, limited functional group tolerance[1] |

| Oxidation | Phenyl(pyridin-2-yl)methanol | Various (e.g., KMnO₄, PCC, Air/Catalyst) | Utilizes available starting material | Classical methods use toxic reagents; modern methods can be complex[1] |

| Friedel-Crafts | 2-Cyanopyridine, Benzene | AlCl₃, HCl gas | Direct C-C bond formation | Harsh Lewis acid conditions, regioselectivity issues[3] |

| Suzuki Coupling | 2-Halopyridine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Excellent yield, mild conditions, high functional group tolerance | Cost of palladium catalyst, removal of boron impurities |

Mechanism Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

From its challenging beginnings, the 2-benzoylpyridine scaffold has become a mainstay in synthetic and medicinal chemistry. The development of robust, high-yielding synthetic routes, dominated by palladium-catalyzed cross-coupling, has been the key enabling factor. This has allowed for the systematic exploration of its structure-activity relationships, leading to the discovery of potent bioactive molecules. The future of 2-benzoylpyridine chemistry will likely focus on developing even more sustainable synthetic methods (e.g., C-H activation), expanding its applications in materials science, and designing novel therapeutic agents with enhanced specificity and efficacy. Its rich history serves as a powerful example of how synthetic innovation directly fuels discovery in applied sciences.

References

- CN104326973A - Synthesis method of 2-benzoylpyridine.

-

Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. ResearchGate. [Link]

- US3891661A - Process for preparation of benzoylpyridines and derivatives.

Sources

- 1. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 2. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- 3. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

Navigating the Niche: A Technical Guide to Sourcing 2-(4-Ethylbenzoyl)pyridine for Advanced Research

Executive Summary

For researchers and drug development professionals operating at the frontier of medicinal chemistry, access to novel chemical entities is paramount. 2-(4-Ethylbenzoyl)pyridine represents one such molecule, a pyridyl ketone of interest for its potential applications as a structural motif in pharmacologically active compounds. However, a thorough market survey reveals that this compound is not commercially available as a stock item from major chemical suppliers. This guide, therefore, serves as a comprehensive technical roadmap for the procurement of 2-(4-Ethylbenzoyl)pyridine. It moves beyond a simple supplier list, instead providing a strategic framework for its acquisition via custom synthesis. We will delve into the selection of a synthesis partner, plausible synthetic strategies, requisite quality control protocols, and safe handling procedures, empowering research teams to confidently source this and other rare chemical reagents.

Introduction: The Challenge of Sourcing Novel Pyridine Derivatives

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The attachment of a 4-ethylbenzoyl group introduces a specific lipophilic and structural element that can be leveraged to fine-tune a molecule's interaction with biological targets. While structurally similar compounds like 2-benzoylpyridine are readily available, the specific substitution pattern of 2-(4-Ethylbenzoyl)pyridine places it in the category of a niche, research-specific chemical. Its absence from commercial catalogs necessitates a shift in procurement strategy from simple purchase to bespoke chemical synthesis. This guide is designed to demystify that process for the scientific community.

Physicochemical Properties and Identification (Predicted)

Given its non-commercial nature, experimental data for 2-(4-Ethylbenzoyl)pyridine is not publicly available. However, we can predict its key physicochemical properties based on its constituent parts and data from analogous compounds. These predictions are crucial for planning its use in experimental work, including solvent selection and analytical method development.

| Property | Predicted Value | Rationale / Source Analogy |

| CAS Number | Not Assigned | The compound is not currently listed in the Chemical Abstracts Service registry. |

| Molecular Formula | C₁₄H₁₃NO | Based on the chemical structure. |

| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Analogy with 2-benzoylpyridine, which is a yellow solid[1]. |

| Melting Point | 50-65 °C | Interpolated between the melting points of 2-benzoylpyridine (41-43 °C) and other substituted benzoylpyridines. |

| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar ketone and pyridine moieties. |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Alcohols); Insoluble in water. | Typical for aromatic ketones of this size. |

The Custom Synthesis Paradigm: A Necessary Approach